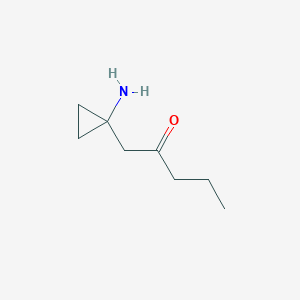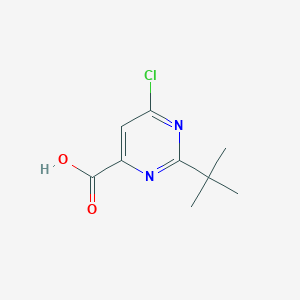
2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is primarily used in research and development within the pharmaceutical industry . Its structure includes a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
The synthesis of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Substituents: The tert-butyl group is introduced at the 2-position, and the chlorine atom is added at the 6-position through halogenation reactions.
Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Tert-butyl-6-chloropyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Tert-butyl-4-chloropyrimidine: Similar structure but lacks the carboxylic acid group.
2,6-Di-tert-butyl-4-methylpyridine: Contains tert-butyl groups but differs in the position and type of substituents.
2-Fluoropyridine: Contains a fluorine atom instead of chlorine and lacks the tert-butyl and carboxylic acid groups.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-tert-butyl-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-5(7(13)14)4-6(10)12-8/h4H,1-3H3,(H,13,14) |
InChI Key |
WDPIMXBLLQXVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


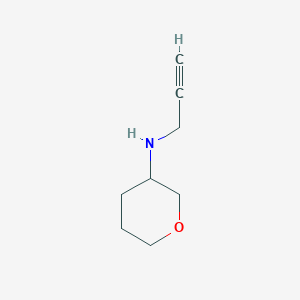
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)

methanol](/img/structure/B13201717.png)


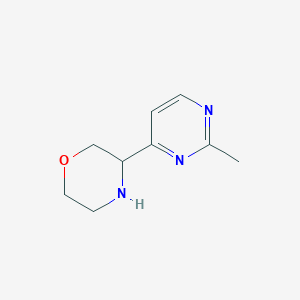

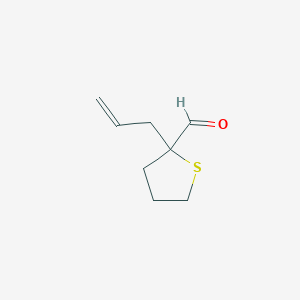
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
